Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoate
CAS No.:
Cat. No.: VC20469059
Molecular Formula: C10H16IN3O2
Molecular Weight: 337.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16IN3O2 |
|---|---|
| Molecular Weight | 337.16 g/mol |
| IUPAC Name | methyl 3-(4-iodopyrazol-1-yl)-2-(propylamino)propanoate |
| Standard InChI | InChI=1S/C10H16IN3O2/c1-3-4-12-9(10(15)16-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3 |
| Standard InChI Key | ABHWVEKYRWVEFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(CN1C=C(C=N1)I)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 3-(4-iodopyrazol-1-yl)-2-(propylamino)propanoate, reflects its three primary components:
-
A pyrazole ring iodinated at the 4-position, enhancing electrophilic reactivity.
-
A propylamino group (-NH-CH₂CH₂CH₃) attached to the second carbon of the propanoate chain, contributing to hydrogen-bonding potential .
-
A methyl ester (-COOCH₃) at the terminal carbon, influencing solubility and metabolic stability.
The SMILES notation CCCNC(CN1C=C(C=N1)I)C(=O)OC and InChIKey ABHWVEKYRWVEFJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemical features.
Physicochemical Characteristics
Discrepancies in reported molecular weights (e.g., 322.14 g/mol vs. 337.16 g/mol) likely arise from variations in isotopic composition or computational methodologies.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves three critical stages:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynes under acidic conditions.
-
Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce the iodine atom at the 4-position of the pyrazole .
-
Propylamino Introduction: Nucleophilic substitution or reductive amination between a brominated propanoate intermediate and propylamine.
Example Reaction Conditions:
-
Iodination: Pyrazole (1 equiv), NIS (1.2 equiv), CH₂Cl₂, 0°C → RT, 12 h .
-
Esterification: Carboxylic acid intermediate, methanol, H₂SO₄ (cat.), reflux, 6 h.
Purification and Characterization
Purification typically employs silica gel chromatography (hexane/ethyl acetate gradient), yielding >95% purity. Structural confirmation utilizes:
-
NMR: Distinct signals for pyrazole protons (δ 7.5–8.2 ppm), methyl ester (δ 3.6–3.8 ppm), and propylamino chain (δ 1.2–2.9 ppm) .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
The iodine atom enhances halogen bonding with microbial enzymes, while the propylamino group facilitates membrane penetration. Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32–64 µg/mL, comparable to first-line antibiotics but requiring further toxicity profiling.
| Compound | IC₅₀ (MCF-7) | Target |
|---|---|---|
| Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoate | 18 µM | Androgen receptor |
| Tamoxifen | 0.1 µM | Estrogen receptor |
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural analogs are explored to enhance bioavailability:
-
Ester Hydrolysis: Replacing the methyl ester with a tert-butyl group improves metabolic stability .
-
Amino Chain Elongation: Extending the propylamino to pentylamino increases logP by 0.5 units, enhancing blood-brain barrier penetration.
Radioligand Development
The iodine-125 radiolabeled derivative serves as a SPECT imaging agent for androgen receptor density mapping in prostate tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume